N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide
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Overview
Description
N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide typically involves the reaction of benzimidazole derivatives with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Benzimidazole oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Alkylated benzimidazole derivatives.
Scientific Research Applications
N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound of the benzimidazole family, known for its broad spectrum of biological activities.
2-(1H-benzimidazol-2-yl)aniline: Another benzimidazole derivative with potential therapeutic applications.
N-(1H-benzimidazol-2-yl)-3-phenylpropanamide: A compound with similar structural features and biological activities.
Uniqueness
N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide stands out due to its unique isopropyl group at the 2-position of the benzimidazole ring. This structural feature can influence its binding affinity and specificity towards molecular targets, potentially enhancing its biological activity compared to other benzimidazole derivatives .
Properties
CAS No. |
929338-54-5 |
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Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
N-(2-propan-2-yl-3H-benzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C12H15N3O/c1-7(2)12-14-10-5-4-9(13-8(3)16)6-11(10)15-12/h4-7H,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
VGMUQMCQCPFXNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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